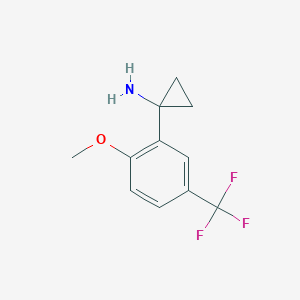
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or other cyclopropanation agents under controlled conditions.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the cyclopropane ring can influence its overall stability and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine include:
1-(2-Methoxy-5-methylphenyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound shares the trifluoromethyl and methoxy substituents but differs in its overall structure and applications.
2-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-4-amine: Another compound with similar substituents but a different core structure, leading to distinct properties and uses.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3NO/c1-16-9-3-2-7(11(12,13)14)6-8(9)10(15)4-5-10/h2-3,6H,4-5,15H2,1H3 |
Clave InChI |
SJHAWNZCNSWOPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


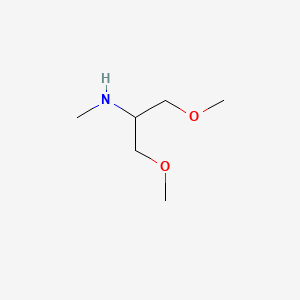
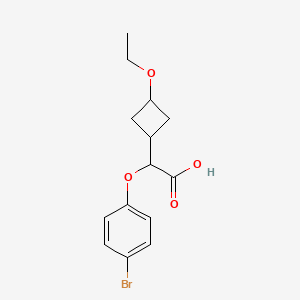
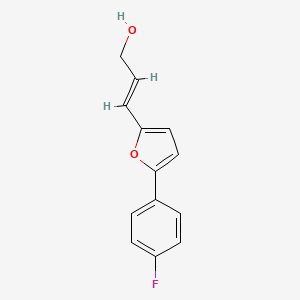
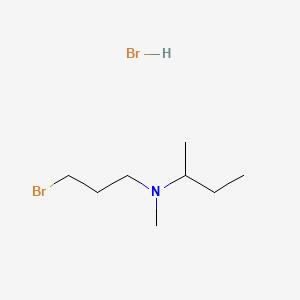
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)
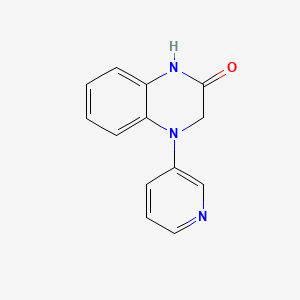
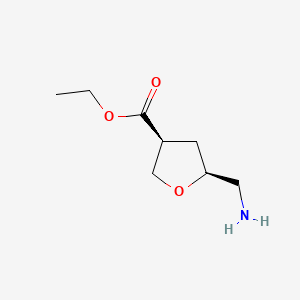
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)



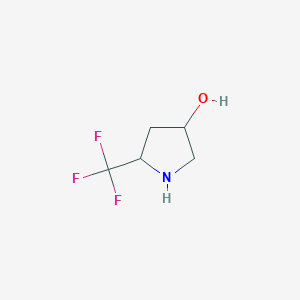
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
